2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-12-30(27,28)24-11-5-7-15-9-10-17(14-19(15)24)23-21(25)18-13-16-6-3-4-8-20(16)29-22(18)26/h3-4,6,8-10,13-14H,2,5,7,11-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWEZYZTQOMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction between salicylaldehyde and an appropriate ketone. The tetrahydroquinoline moiety can be introduced via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene. The sulfonyl group is then incorporated through sulfonylation using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Chromene/Quinoline Scaffolds
(a) 2-oxo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide
- Key Difference : Replaces propane sulfonyl with a thiophene-2-carbonyl group.
- This may decrease solubility and alter binding interactions in hydrophobic environments .
(b) N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (e.g., Compound 67 in J. Med. Chem. 2007)
- Key Difference: Substitutes the chromene core with a naphthyridine ring and lacks the tetrahydroquinoline system.
- However, the absence of the tetrahydroquinoline moiety may reduce blood-brain barrier penetration .
Functional Group Modifications
(a) 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanyl-1,3,2-diazaphosphinane derivatives (Compounds 2–4)
- Key Differences : Replace the carboxamide linkage with dithioxo/sulfido phosphinane groups.
(b) 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
- Key Differences : Incorporates an isoxazole ring and nitro group instead of the chromene-carboxamide system.
- Impact : The nitro group increases electron density asymmetry, influencing crystal packing via O–H⋯O and N–H⋯O interactions. The isoxazole ring may enhance anti-inflammatory activity but introduces steric hindrance .
Pharmacokinetic and Physicochemical Comparisons
Notes:
- The propane sulfonyl group in the target compound lowers LogP compared to the thiophene analogue, suggesting improved aqueous solubility.
- The naphthyridine derivative (Compound 67) exhibits higher hydrophobicity, limiting its utility in aqueous formulations .
Biological Activity
The compound 2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-chromene-3-carboxamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive examination of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 378.41 g/mol
- CAS Number : [Specific CAS number not provided in the search results]
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds can inhibit the proliferation of cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases.
- Antimicrobial Properties : Some studies have reported that similar compounds demonstrate significant antimicrobial activity against various bacterial strains. The sulfonyl moiety is thought to enhance the interaction with bacterial cell membranes.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
Biological Activity Data
The biological activity of the compound has been evaluated through various in vitro and in vivo assays. Below is a summary table that encapsulates key findings from recent studies:
| Activity Type | Tested Against | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | HeLa, A549 cell lines | 10 µM | |
| Antimicrobial | E. coli, S. aureus | 15 µg/mL | |
| Enzyme Inhibition | DHODH (Dihydroorotate dehydrogenase) | 5 µM |
Case Study 1: Anticancer Activity
In a study published by researchers exploring novel quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines such as HeLa and A549. The study indicated that these compounds could induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Effects
Another investigation focused on evaluating the antimicrobial properties of related sulfonyl-containing compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds had a notable inhibitory effect on bacterial growth, suggesting their potential use as antibiotic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
